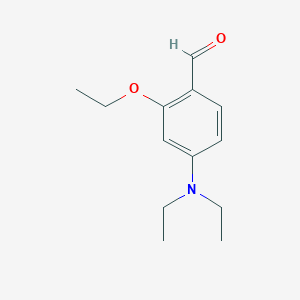

4-(Diethylamino)-2-ethoxybenzaldehyde

Description

Contextualization within Substituted Benzaldehyde (B42025) Derivatives Research

Substituted benzaldehydes are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a vast array of more complex molecules. The reactivity of the aldehyde functional group, coupled with the electronic effects of the substituents on the aromatic ring, makes them valuable precursors in pharmaceuticals, agrochemicals, and materials science.

The introduction of electron-donating groups, such as amino and alkoxy moieties, onto the benzaldehyde ring significantly alters its electronic properties. These groups increase the electron density of the aromatic ring, which can influence its reactivity in electrophilic aromatic substitution reactions and modify the properties of the aldehyde group itself. For instance, the carbon atom of the carbonyl group in benzaldehyde is electrophilic; however, the presence of electron-donating substituents can reduce this electrophilicity through resonance effects. cdnsciencepub.com This modulation of reactivity is a key aspect of research into substituted benzaldehydes.

Furthermore, the specific substitution pattern on the benzene (B151609) ring allows for fine-tuning of the molecule's steric and electronic characteristics. These modifications are crucial in designing molecules with specific biological activities or material properties. Research in this area often involves studying how different substituents and their positions on the ring affect the molecule's interaction with biological targets or its performance in various applications. nih.gov

The research landscape for amine- and alkoxy-substituted benzaldehydes is rich and varied, with a significant focus on their applications in medicinal chemistry. A prominent area of investigation is their role as inhibitors of enzymes such as aldehyde dehydrogenases (ALDHs). acs.orgnih.gov

4-(Diethylamino)benzaldehyde (B91989) (DEAB), a close structural analogue of the title compound, is a well-documented inhibitor of ALDH isoforms. acs.orgnih.gov ALDHs are a group of enzymes that are overexpressed in various types of cancer cells and are thought to play a role in drug resistance. acs.org Consequently, the development of ALDH inhibitors is a promising avenue for cancer therapy. Research in this area involves the synthesis of a wide range of DEAB analogues to explore structure-activity relationships and to develop more potent and selective inhibitors. acs.org Studies have shown that modifications to the amino and alkoxy groups can significantly impact the inhibitory activity and selectivity of these compounds against different ALDH isoforms. acs.org

The synthesis of these substituted benzaldehydes often involves nucleophilic aromatic substitution or other standard organic reactions to introduce the desired functional groups onto the aromatic ring. orientjchem.org The characterization of these molecules typically relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm their structure and purity. nih.gov

The electronic properties of these molecules are also a subject of investigation. The interplay between the electron-donating amino and alkoxy groups and the electron-withdrawing aldehyde group can lead to interesting photophysical properties, making them potential candidates for applications in materials science, such as in the development of dyes and nonlinear optical materials.

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)12-8-7-11(10-15)13(9-12)16-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSLOHMBERQXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359321 | |

| Record name | 4-(diethylamino)-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61657-61-2 | |

| Record name | 4-(diethylamino)-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways for 4-(Diethylamino)-2-ethoxybenzaldehyde

Established routes to this compound and structurally related compounds typically rely on classical organic reactions. A logical and common approach involves the modification of a pre-existing substituted benzaldehyde (B42025) or phenol (B47542) precursor. The Williamson ether synthesis is a cornerstone method that accomplishes both nucleophilic substitution and ether formation. byjus.comwikipedia.org

A plausible precursor for this synthesis is 4-(diethylamino)-2-hydroxybenzaldehyde. This starting material already contains the required formyl and diethylamino groups, simplifying the synthesis to the selective etherification of the hydroxyl group.

Nucleophilic Substitution Approaches

The key transformation in converting 4-(diethylamino)-2-hydroxybenzaldehyde to the target compound is a nucleophilic substitution reaction. masterorganicchemistry.com Specifically, it is an S(_N)2 (bimolecular nucleophilic substitution) reaction. In this process, the phenoxide ion, formed by deprotonating the hydroxyl group of the precursor, acts as a nucleophile. This nucleophile attacks an ethylating agent, such as ethyl iodide or ethyl bromide. The carbon atom of the ethyl group is the electrophilic center, and the halide (iodide or bromide) serves as the leaving group. wikipedia.org

For the reaction to proceed efficiently via the S(_N)2 mechanism, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.comlearncbse.in The alkoxide, being a strong base, could otherwise promote E2 elimination, especially with secondary or tertiary alkyl halides. chemistrysteps.com

Ether Formation Reactions

The Williamson ether synthesis is the quintessential method for forming the ether linkage in this compound. byjus.com This reaction involves two main steps:

Deprotonation: The phenolic hydroxyl group of 4-(diethylamino)-2-hydroxybenzaldehyde is deprotonated using a suitable base to form a sodium or potassium phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), or potassium hydroxide (B78521) (KOH). learncbse.inkoreascience.kr The choice of base and solvent is crucial for the reaction's success.

Alkylation: The resulting phenoxide ion attacks a primary ethyl halide (e.g., C(_2)H(_5)I or C(_2)H(_5)Br) in an S(_N)2 reaction to form the ether bond, yielding the final product and an inorganic salt (e.g., NaI or KBr). wikipedia.org

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation but does not interfere with the nucleophile. byjus.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenolic Aldehydes

| Entry | Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Hydroxybenzaldehyde | Phenacyl Bromide | Triethylamine | Methanol | Room Temp | 60 |

| 2 | 2,4-Dihydroxybenzaldehyde | Benzyl Chloride | Potassium Fluoride (B91410) | Acetonitrile | Reflux | >70 |

| 3 | 4-Hydroxy-3-methoxybenzaldehyde | 4'-Bromo Phenacyl Bromide | Triethylamine | Ethanol | Room Temp | 46-66 |

This table presents data from analogous reactions on similar substrates to illustrate typical conditions and outcomes for the Williamson ether synthesis. orientjchem.orggoogle.com

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry aims to improve upon traditional methods by increasing reaction rates, enhancing yields, and adhering to the principles of green chemistry. labinsights.nl These innovations have been applied to ether synthesis, offering more efficient and environmentally friendly routes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the Williamson ether synthesis. koreascience.kr By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, leading to a significant reduction in reaction times—often from hours to mere minutes. rsc.org

In the context of synthesizing this compound, applying microwave energy to the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with an ethyl halide can dramatically enhance the rate of O-alkylation. koreascience.kr Studies on similar phenolic compounds have demonstrated that microwave-assisted methods often lead to higher yields and cleaner reactions compared to conventional heating. koreascience.krresearchgate.net The reaction is typically performed in a sealed vessel using a solvent with a high dielectric constant, such as DMSO or ethanol, which efficiently absorbs microwave energy. koreascience.krresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted O-Alkylation of Phenols

| Method | Reaction Time | Energy Input | Yield | Advantages |

|---|---|---|---|---|

| Conventional Heating (Oil Bath) | Hours (e.g., 6-24 h) | High, non-uniform heating | Moderate to High | Standard laboratory equipment |

| Microwave-Assisted Synthesis (MAOS) | Minutes (e.g., 5-30 min) | Efficient, direct molecular heating | Often Higher | Rapid, increased yield, cleaner reaction profile |

This table provides a general comparison based on literature findings for microwave-assisted synthesis. koreascience.krrsc.org

Green Chemistry Principles in Synthetic Design

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves selecting safer solvents, reducing energy consumption, and improving atom economy.

Key green approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF with more benign alternatives such as ethanol, water, or polyethylene (B3416737) glycols (PEGs). nih.govfzgxjckxxb.com

Catalytic Processes: Employing catalysts to reduce the amount of reagents needed and to enable reactions under milder conditions. nih.gov

Energy Efficiency: Utilizing methods like microwave synthesis to reduce energy consumption compared to prolonged conventional heating. labinsights.nl

Performing organic reactions in water is a primary goal of green chemistry. rsc.org While the Williamson ether synthesis traditionally uses anhydrous organic solvents, it can be adapted to an aqueous environment through the use of phase-transfer catalysis (PTC). acs.orgacs.org

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate), facilitates the reaction between reactants that are in different, immiscible phases. fzgxjckxxb.comwikipedia.org In this case, the phenoxide, which is soluble in the aqueous phase, can be transported by the catalyst into the organic phase (containing the ethyl halide) to react. acs.org This approach avoids the need for hazardous, anhydrous organic solvents, making the process safer and more environmentally friendly. wikipedia.org The use of micellar conditions in water is another advanced strategy that can promote ether synthesis by creating hydrophobic pockets where the organic reactants can congregate and react. rsc.org

Organocatalytic Approaches in Derivatization

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective conditions for a variety of chemical transformations. In the context of derivatizing a pre-synthesized this compound, organocatalysis could be strategically employed to modify the aldehyde functional group. For instance, asymmetric aldol (B89426) reactions catalyzed by proline or its derivatives could be used to introduce a chiral side chain, a common strategy in the synthesis of complex molecules. d-nb.info

The aldehyde group is highly susceptible to nucleophilic attack, making it an ideal handle for derivatization. An organocatalytic approach, such as an iminium ion-catalyzed reaction, could facilitate the conjugate addition of nucleophiles to an α,β-unsaturated system formed in situ from the aldehyde. nih.gov This would allow for the introduction of a wide range of functional groups, leading to novel derivatives with potentially interesting photophysical or biological properties. The choice of organocatalyst would be crucial in achieving high stereoselectivity and yield.

Table 1: Potential Organocatalytic Derivatization Reactions

| Reaction Type | Catalyst Example | Potential Substrate | Expected Product Class |

|---|---|---|---|

| Asymmetric Aldol | L-Proline | Ketone/Hydroxyacetone | Chiral β-hydroxy aldehyde |

| Michael Addition | Chiral Imidazolidinone | α,β-Unsaturated Ester | Functionalized Aldehyde |

Precursor Chemistry and Starting Material Selection

The strategic selection of starting materials is paramount for an efficient synthesis of this compound. The molecular structure suggests a few logical disconnection approaches. A primary route would likely involve the formylation of a substituted aniline (B41778) or the alkylation/etherification of a substituted phenol.

Route A: Formylation of a Precursor Aniline A plausible precursor would be 3-ethoxy-N,N-diethylaniline. The introduction of the aldehyde group at the para-position to the strongly activating diethylamino group could be achieved through various formylation methods, such as the Vilsmeier-Haack reaction (using dimethylformamide and phosphoryl chloride) or the Gattermann reaction. The Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and high regioselectivity on electron-rich aromatic rings.

Route B: Etherification of a Precursor Phenol Alternatively, the synthesis could commence from 4-(diethylamino)-2-hydroxybenzaldehyde. The ethoxy group could then be introduced via a Williamson ether synthesis, reacting the phenolic hydroxyl group with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base (e.g., potassium carbonate). This route isolates the installation of the two different oxygen-containing substituents into separate, high-yielding steps.

Table 2: Comparison of Potential Synthetic Precursors

| Precursor | Key Transformation | Reagents | Advantages | Challenges |

|---|---|---|---|---|

| 3-Ethoxy-N,N-diethylaniline | Vilsmeier-Haack Formylation | DMF, POCl₃ | High regioselectivity, mild conditions | Handling of POCl₃ |

| 4-(Diethylamino)-2-hydroxybenzaldehyde | Williamson Ether Synthesis | C₂H₅I, K₂CO₃ | High-yielding, clean reaction | Availability of starting material |

Synthetic Optimization Studies and Yield Enhancement Strategies

Optimizing the synthesis of this compound would involve a systematic study of reaction parameters to maximize yield and purity while minimizing reaction time and waste.

For the Vilsmeier-Haack formylation route , key parameters for optimization include:

Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent (DMF/POCl₃) would be critical. An excess of the reagent can lead to side reactions, while an insufficient amount would result in incomplete conversion.

Temperature: The reaction is typically performed at low to moderate temperatures. A careful temperature profile—from initial cooling during reagent addition to gentle heating—would need to be established to ensure optimal reactivity and selectivity.

For the Williamson ether synthesis route , optimization would focus on:

Base Selection: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) can significantly impact the deprotonation of the phenol and, consequently, the reaction rate.

Ethylating Agent: Comparing different ethylating agents (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) for reactivity and cost-effectiveness would be necessary.

Phase-Transfer Catalysis: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, could enhance the reaction rate, especially in a biphasic solvent system, leading to higher yields under milder conditions.

Across all potential routes, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) would be essential for determining the optimal reaction time and preventing the formation of degradation products.

Chromatographic and Other Isolation Techniques for Research-Scale Synthesis

The purification of the final product, this compound, is a critical step to ensure it meets the required specifications for subsequent applications. Given its structure—an aromatic aldehyde with a basic amino group—a multi-step purification strategy would likely be employed.

Extraction: Following the reaction quench, a liquid-liquid extraction would be the first step. The crude product would be dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water to remove inorganic salts. A dilute acid wash could be used to remove any unreacted basic precursors, followed by a dilute base wash to remove any acidic impurities.

Column Chromatography: This is the most common and effective method for purifying organic compounds on a research scale. For this compound, silica (B1680970) gel would be the stationary phase. The mobile phase (eluent) would likely be a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, would be effective in separating the target compound from less polar impurities and more polar byproducts.

Crystallization: If the product is a solid, recrystallization from a suitable solvent system could be an excellent final purification step to obtain a highly pure, crystalline material. The choice of solvent is critical and would be determined empirically by testing the solubility of the crude product in various solvents and solvent mixtures.

Bisulfite Adduct Formation: A classic method for purifying aldehydes involves the formation of a solid bisulfite adduct by reacting the crude product with a saturated aqueous solution of sodium bisulfite. nih.govjove.com This adduct can be filtered off, washed, and then the aldehyde can be regenerated by treatment with an acid or base. This technique is particularly useful for removing non-aldehydic impurities.

Table 3: Summary of Purification Techniques

| Technique | Purpose | Typical Reagents/Materials | Considerations |

|---|---|---|---|

| Liquid-Liquid Extraction | Initial workup, removal of bulk impurities | Ethyl acetate, water, dilute HCl, dilute NaOH | pH control is crucial to avoid product loss. |

| Column Chromatography | Separation from closely related impurities | Silica gel, Hexanes/Ethyl acetate | Requires careful selection of eluent system for good separation. |

| Recrystallization | Final purification to obtain high-purity solid | Ethanol, Methanol, or mixed solvents | Product must be a solid at room temperature. |

Chemical Reactivity and Mechanistic Pathways

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The aldehyde functional group (-CHO) of 4-(diethylamino)-2-ethoxybenzaldehyde is central to its reactivity. The carbonyl carbon is sp² hybridized, forming a planar structure with bond angles of approximately 120°. The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, which withdraws electron density from the carbon atom. This polarization imparts a partial positive charge (δ+) on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen possesses a partial negative charge (δ-) and lone pairs of electrons, rendering it nucleophilic and basic.

The general mechanism for nucleophilic addition to an aldehyde involves the nucleophile attacking the electrophilic carbonyl carbon. libretexts.org This leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. pressbooks.pub The reactivity of the aldehyde is significantly influenced by the electronic nature of the substituents on the aromatic ring. libretexts.org

Condensation Reactions with Nitrogen-Containing Compounds

Condensation reactions are a cornerstone of the reactivity of this compound, particularly with nitrogen-based nucleophiles. These reactions typically involve nucleophilic addition to the carbonyl group followed by the elimination of a water molecule.

Aldehydes readily react with primary amines to form imines, commonly known as Schiff bases. ukm.my The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield the final imine product, which contains a carbon-nitrogen double bond (azomethine group). nih.gov

The reaction of this compound with various primary amines can generate a wide array of Schiff bases with diverse structural features. The properties of the resulting imine are dependent on the R-group of the primary amine used. For instance, using aromatic amines can lead to extended conjugated systems. researchgate.net The formation of stable Schiff bases often involves the condensation of aromatic aldehydes with aromatic amines. ukm.my

| Aldehyde | Nitrogen-Containing Compound (Primary Amine) | Resulting Product Type |

|---|---|---|

| This compound | Aniline (B41778) | N-benzylideneaniline derivative |

| This compound | Ethylamine | N-ethyl-1-(4-(diethylamino)-2-ethoxyphenyl)methanimine |

| This compound | 2-Aminopyridine | Imine with a pyridine (B92270) moiety researchgate.net |

This compound is a potential precursor for the synthesis of substituted coumarins, which are an important class of heterocyclic compounds. The construction of the coumarin (B35378) ring often proceeds via the Knoevenagel condensation. nih.gov This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate) in the presence of a weak base like piperidine (B6355638) or an amine. nih.govnih.gov

In a typical synthesis, the aldehyde would react with the active methylene compound to form a stable intermediate. Subsequent intramolecular cyclization (lactonization) and dehydration would lead to the formation of the coumarin ring system. The specific substituents on the benzaldehyde (B42025) ring, in this case, the 7-(diethylamino) and a modified group at the 8-position, would be incorporated into the final coumarin structure, influencing its properties. nih.gov

| Role | Example Compound | Function |

|---|---|---|

| Aldehyde Precursor | This compound | Provides the benzene (B151609) ring and C4 of the pyrone ring. |

| Active Methylene Compound | Diethyl malonate | Provides C2 and C3 of the pyrone ring. nih.gov |

| Active Methylene Compound | Ethyl acetoacetate | Provides C2 and C3 with an acetyl substituent. nih.gov |

| Base Catalyst | Piperidine | Facilitates the condensation reaction. nih.govnih.gov |

Other Nucleophilic Addition Reactions

Beyond reactions with nitrogen compounds, the aldehyde moiety of this compound can undergo a variety of other nucleophilic addition reactions. The general principle remains the same: attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Examples of such reactions include:

Hydration: In the presence of water, an aldehyde can form a geminal diol (hydrate). This reaction is typically reversible.

Acetal Formation: Reaction with alcohols under acidic catalysis leads to the formation of hemiacetals and subsequently acetals. This process is reversible. pressbooks.pub

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin.

Grignard Reaction: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of secondary alcohols after acidic workup.

Influence of Diethylamino and Ethoxy Substituents on Aromatic Reactivity

The reactivity of the aldehyde group in this compound is profoundly influenced by the electronic properties of the diethylamino (-N(CH₂CH₃)₂) and ethoxy (-OCH₂CH₃) substituents on the aromatic ring. Both groups are powerful electron-donating groups.

Resonance Effect (+R): Both the nitrogen atom of the diethylamino group and the oxygen atom of the ethoxy group possess lone pairs of electrons. These lone pairs can be delocalized into the aromatic π-system through resonance. This effect is particularly strong for the diethylamino group at the para-position and the ethoxy group at the ortho-position, as they can donate electron density directly to the ring and, by extension, to the aldehyde group. This increased electron density makes the aromatic ring more nucleophilic and deactivates the carbonyl carbon towards nucleophilic attack by making it less electrophilic. libretexts.org Aromatic aldehydes with electron-donating groups are generally less reactive in nucleophilic additions than those with electron-withdrawing groups. lew.ro

Inductive Effect (-I): Due to the high electronegativity of nitrogen and oxygen relative to carbon, both the diethylamino and ethoxy groups exert an electron-withdrawing inductive effect. This effect operates through the sigma bonds and diminishes with distance.

| Substituent | Position | Resonance Effect | Inductive Effect | Net Electronic Effect on Aldehyde Reactivity |

|---|---|---|---|---|

| Diethylamino (-N(Et)₂) | 4 (para) | Strongly electron-donating (+R) | Weakly electron-withdrawing (-I) | Strong deactivation (less electrophilic carbonyl) |

| Ethoxy (-OEt) | 2 (ortho) | Strongly electron-donating (+R) | Electron-withdrawing (-I) | Strong deactivation (less electrophilic carbonyl) |

Steric Effects and Conformational Preferences

The chemical behavior of this compound is significantly influenced by the steric and electronic nature of its substituents. The bulky diethylamino group at the C4 position and the ethoxy group at the C2 position impose considerable steric hindrance around the benzaldehyde core. This steric crowding affects the planarity of the molecule and the rotational freedom of the substituents.

The diethylamino group, being a strong electron-donating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. However, its two ethyl chains are not fixed in space and can adopt various conformations. This rotation is somewhat restricted by the adjacent ethoxy group and the aromatic ring itself. The interplay between the electronic conjugation of the nitrogen lone pair with the pi-system of the ring and the steric repulsion with neighboring groups dictates the preferred conformation.

Similarly, the ethoxy group at the C2 position contributes to the steric bulk in the vicinity of the aldehyde functional group. This proximity can influence the accessibility of the aldehyde's carbonyl carbon to nucleophiles. The orientation of the ethoxy group relative to the aldehyde and the ring is crucial. It is expected that the molecule will adopt a conformation that minimizes the steric clashes between the ethoxy group, the aldehyde group, and the hydrogen atom at the C3 position of the ring. These conformational preferences can have a direct impact on the reactivity of the aldehyde, potentially hindering or facilitating certain reaction pathways.

Derivatization Chemistry and Functional Group Interconversions

The aldehyde functional group and the electron-rich aromatic ring of this compound serve as versatile handles for a variety of chemical transformations. These reactions allow for the conversion of the molecule into a range of derivatives with altered chemical and physical properties.

Iminium Salt Formation and Applications

The reaction of aldehydes with secondary amines in the presence of an acid catalyst typically leads to the formation of iminium salts. masterorganicchemistry.com However, the reactivity of this compound presents a unique case. Research has shown that while 4-(dimethylamino)benzaldehyde (B131446) can be alkylated at the nitrogen atom, 4-(diethylamino)benzaldehyde (B91989) is exclusively alkylated at the oxygen atom of the carbonyl group by strong alkylating agents like triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃O BF₄). mdpi.com

This selective O-alkylation results in the formation of a quinoid iminium salt, specifically N-(4-(ethoxymethylene)cyclohexa-2,5-dienylidene)-N,N-diethylammonium tetrafluoroborate. mdpi.com The reaction proceeds by the electrophilic attack of the ethyl cation from the oxonium reagent on the carbonyl oxygen, which is made more nucleophilic by the strong electron-donating effect of the diethylamino group. The resulting product is a stabilized iminium salt with a distinct quinoidal structure. mdpi.com

These iminium salts are susceptible to hydrolysis, which cleaves the O-ethyl group and protonates the diethylamino group, yielding 4-(diethylamino)benzaldehyde hydrotetrafluoroborate. mdpi.com The unique reactivity of these salts makes them interesting intermediates in organic synthesis, potentially acting as electrophilic synthons in various carbon-carbon bond-forming reactions.

Table 1: Alkylation Products of Substituted Benzaldehydes

| Starting Aldehyde | Alkylating Reagent | Site of Alkylation | Product Type |

|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Me₃O BF₄ | Nitrogen | Iminium Salt |

| 4-(Diethylamino)benzaldehyde | Et₃O BF₄ | Oxygen | Quinoid Iminium Salt |

Data sourced from studies on the Meerwein alkylation of Ehrlich's aldehyde and its derivatives. mdpi.com

Synthesis of Heterocyclic Derivatives (e.g., Benzoxazoles)

Benzoxazoles are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. jetir.org A common synthetic route to 2-substituted benzoxazoles involves the condensation of an o-aminophenol with an aldehyde. nih.gov this compound can serve as the aldehyde component in this reaction to generate a corresponding 2-substituted benzoxazole (B165842) derivative.

The reaction mechanism typically begins with the formation of a Schiff base (imine) intermediate from the nucleophilic attack of the amino group of the o-aminophenol on the aldehyde's carbonyl carbon, followed by dehydration. masterorganicchemistry.com This is followed by an intramolecular cyclization, where the hydroxyl group of the o-aminophenol attacks the imine carbon. The final step is an oxidation or aromatization step that leads to the stable benzoxazole ring system.

Various catalysts and reaction conditions can be employed to promote this transformation, including the use of reusable acid catalysts in aqueous media or solvent-free conditions under ultrasound irradiation to align with green chemistry principles. nih.govorganic-chemistry.org The resulting benzoxazole would incorporate the 4-(diethylamino)-2-ethoxyphenyl moiety at the 2-position, a structural motif that could be explored for its biological or photophysical properties.

Table 2: General Reaction for Benzoxazole Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

|---|

This reaction provides a straightforward method for incorporating the specific electronic and steric features of this compound into a rigid heterocyclic framework.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to deduce the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of 4-(Diethylamino)-2-ethoxybenzaldehyde, distinct signals are expected for the aldehyde, aromatic, and ethyl protons. The electron-donating nature of the diethylamino (-NEt₂) and ethoxy (-OEt) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at relatively lower frequencies (upfield) compared to unsubstituted benzaldehyde (B42025).

The aldehyde proton (-CHO) is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The three aromatic protons will appear as distinct signals in the aromatic region (δ 6.0-8.0 ppm). Their specific shifts and coupling patterns are dictated by their positions relative to the three substituents. The proton at the C5 position, being ortho to the strong electron-donating -NEt₂ group, is expected to be the most shielded.

The protons of the two ethyl groups will exhibit characteristic quartet-triplet patterns. The methylene (B1212753) protons (-CH₂) of the ethoxy group are deshielded by the adjacent oxygen atom, appearing as a quartet, while the methyl protons (-CH₃) appear as a triplet. Similarly, the methylene protons of the diethylamino group will appear as a quartet, coupled to the adjacent methyl protons which appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde H (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |

| Aromatic H (C6-H) | 7.5 - 7.8 | Doublet (d) | ~8-9 |

| Aromatic H (C5-H) | 6.2 - 6.4 | Doublet of Doublets (dd) | ~8-9, ~2-3 |

| Aromatic H (C3-H) | 6.1 - 6.3 | Doublet (d) | ~2-3 |

| Ethoxy -OCH₂CH₃ | 4.0 - 4.2 | Quartet (q) | ~7 |

| Diethylamino -N(CH₂CH₃)₂ | 3.3 - 3.5 | Quartet (q) | ~7 |

| Ethoxy -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7 |

Note: Data is predicted based on established substituent effects and analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear at a characteristic chemical shift between δ 190-195 ppm. The aromatic carbons will resonate in the δ 95-165 ppm range. The carbons directly attached to the electron-donating -NEt₂ and -OEt groups (C4 and C2) and the carbon attached to the aldehyde group (C1) will be the most downfield among the ring carbons. The carbons of the two ethyl groups will appear in the upfield aliphatic region (δ 10-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 190 - 195 |

| Aromatic C2 (-OEt) | 160 - 165 |

| Aromatic C4 (-NEt₂) | 150 - 155 |

| Aromatic C6 | 130 - 135 |

| Aromatic C1 (-CHO) | 118 - 123 |

| Aromatic C5 | 105 - 110 |

| Aromatic C3 | 95 - 100 |

| Ethoxy -OCH₂- | 63 - 68 |

| Diethylamino -NCH₂- | 43 - 48 |

| Ethoxy -CH₃ | 13 - 16 |

Note: Data is predicted based on established substituent effects and analysis of structurally similar compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups. A strong, sharp peak between 1685-1705 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde's carbonyl group. pressbooks.pub The presence of the aldehyde is further confirmed by two weaker bands corresponding to the C-H stretch of the aldehyde group, typically found near 2720 cm⁻¹ and 2820 cm⁻¹. spectroscopyonline.comvscht.cz

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the two ethyl groups will appear just below 3000 cm⁻¹. vscht.cz The spectrum will also show characteristic aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretch of the aryl ether (ethoxy group) and the C-N stretch of the aromatic amine (diethylamino group) are expected in the 1200-1350 cm⁻¹ region. orgchemboulder.com

Table 3: Predicted Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2990 - 2850 | C-H Stretch | Aliphatic (Ethyl groups) |

| ~2820 and ~2720 | C-H Stretch (doublet) | Aldehyde (-CHO) |

| 1705 - 1685 | C=O Stretch | Aromatic Aldehyde |

| 1600 - 1500 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

Note: Data is based on typical frequency ranges for the specified functional groups. orgchemboulder.comudel.edu

Inelastic Neutron Scattering (INS) is a powerful technique for studying the vibrational dynamics of molecules, particularly for hydrogen-containing compounds. Unlike IR and Raman spectroscopy, INS has no selection rules, meaning all vibrational modes are potentially observable. [from general knowledge] Studies on related benzaldehydes, such as 4-methoxybenzaldehyde (B44291) and 4-ethoxybenzaldehyde (B43997), have demonstrated the utility of INS, often combined with periodic DFT calculations, to confidently assign vibrational modes. [from initial search]

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the extended π-conjugated system of the substituted benzene (B151609) ring. The presence of two strong electron-donating groups (-NEt₂ and -OEt) and an electron-withdrawing group (-CHO) creates a "push-pull" system.

This electronic arrangement is expected to cause a significant bathochromic (red) shift in the primary absorption band (π → π* transition) compared to unsubstituted benzaldehyde, which absorbs around 248 nm. researchgate.net The absorption maximum (λmax) for this compound is predicted to be in the long-wavelength UVA region (320-400 nm). A weaker n → π* transition, originating from the lone pair of electrons on the carbonyl oxygen, may also be observed at a longer wavelength. Molecules with such strong intramolecular charge-transfer (ICT) character upon excitation often exhibit fluorescence, though specific emission data is not widely available.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-methoxybenzaldehyde |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermolabile organic molecules. In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ in positive ion mode.

For this compound (C₁₃H₁₉NO₂), the expected protonated molecule would have an m/z value of approximately 222.15. The analysis of a closely related compound, 4-(Diethylamino)benzaldehyde (B91989) (C₁₁H₁₅NO), by LC-ESI-QFT MS/MS provides a useful model for fragmentation. massbank.jp In that analysis, the protonated molecule [M+H]⁺ was observed at m/z 178.1226. Upon collision-induced dissociation (CID), this parent ion would be expected to undergo characteristic fragmentation. A plausible fragmentation pathway for the protonated this compound would likely involve:

Loss of an ethyl group (C₂H₄, 28 Da): Cleavage from the diethylamino moiety.

Loss of ethylene (B1197577) (C₂H₄, 28 Da): A common fragmentation for ethoxy groups.

Cleavage of the entire diethylamino group.

This fragmentation data provides a "fingerprint" that helps to confirm the molecule's structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, the theoretical exact mass of the neutral molecule and its protonated form can be calculated.

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₃H₁₉NO₂ | 221.14158 |

| Protonated Molecule [M+H]⁺ | C₁₃H₂₀NO₂⁺ | 222.14886 |

By comparing the experimentally measured m/z value from an HRMS instrument (such as a Q-TOF or Orbitrap) to the theoretical value, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other potential isobaric compounds. The HRMS data for the related 4-(Diethylamino)benzaldehyde confirmed its formula with high accuracy. massbank.jp

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed map of electron density, from which the positions of individual atoms can be determined with very high precision.

If a suitable single crystal of this compound were analyzed, X-ray crystallography would provide:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the crystal lattice.

Supramolecular Structure: Information on how the molecules pack together in the crystal, revealing any significant intermolecular interactions such as hydrogen bonds (e.g., involving the aldehyde oxygen) or π-π stacking interactions between the aromatic rings.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a highly effective method for purity analysis. In RP-HPLC, the compound is passed through a column with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the two phases. A UV detector would be highly sensitive for this compound due to its strong chromophore. An HPLC analysis would reveal the presence of any impurities, such as starting materials or by-products from its synthesis. Some commercial suppliers report a purity of ≥95% for this compound, which is likely determined by such chromatographic methods. hit2lead.com

Gas chromatography could also be employed, particularly if the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and passed through a column with a specific stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The NIST Chemistry WebBook indicates that GC data is available for the related compound 4-ethoxybenzaldehyde, suggesting that this technique is suitable for this class of molecules. nist.govnist.gov

Computational Chemistry and Theoretical Mechanistic Insights

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. researcher.life DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. arxiv.org For molecules like 4-(Diethylamino)-2-ethoxybenzaldehyde, DFT calculations are invaluable for predicting a wide range of properties, from molecular geometry to reactivity indices.

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. researchgate.net For this compound, this process would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). The optimization yields the most stable three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for a molecule with flexible groups like the diethylamino and ethoxy substituents. By systematically rotating the rotatable bonds (e.g., C-N, C-O, and C-C bonds of the ethyl groups), a potential energy surface can be mapped to identify various low-energy conformers and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how its conformation influences its properties and interactions.

Table 1: Predicted Geometrical Parameters for this compound (Optimized at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C(aldehyde)-H | 1.10 | C-C(aldehyde)-O | 124.5 |

| C=O | 1.23 | C-C-N | 121.0 |

| C-C(ring) | 1.40 (avg) | C-C-O(ethoxy) | 118.5 |

| C-N | 1.38 | C-O-C(ethyl) | 117.8 |

| C-O(ethoxy) | 1.37 | C-N-C(ethyl) | 119.5 |

Note: The data in this table is hypothetical and representative of typical values obtained for similar aromatic aldehydes through DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. mdpi.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For this compound, the electron-donating diethylamino and ethoxy groups are expected to raise the HOMO energy, while the electron-withdrawing benzaldehyde (B42025) group lowers the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and indicating a chemically reactive nature. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.95 |

| Global Hardness (η) | 1.95 |

| Electronegativity (χ) | 3.90 |

Note: The data in this table is hypothetical and serves as an illustrative example based on FMO analysis of similar compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Typically, regions of negative electrostatic potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. nih.gov In this compound, these would likely be concentrated around the oxygen atom of the carbonyl group and potentially the nitrogen atom of the diethylamino group. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net These are expected to be found around the hydrogen atoms, particularly the aldehydic proton. Green areas represent regions of neutral potential. The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. periodicodimineralogia.it It investigates intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. mdpi.com

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | π* (Cring-Cring) | 15.2 |

| LP (Oethoxy) | π* (Cring-Cring) | 8.5 |

| π (Cring-Cring) | π* (C=O) | 5.1 |

| π (C=O) | σ* (Cring-Caldehyde) | 2.3 |

Note: The data presented is hypothetical, illustrating typical intramolecular charge transfer interactions identified by NBO analysis in substituted aromatic systems.

Molecular Dynamics Simulations (if applicable to specific research questions)

While not universally applied to small molecules in isolation, Molecular Dynamics (MD) simulations could be highly relevant for studying this compound in specific contexts. For instance, MD simulations would be invaluable for investigating its behavior in a solvent, at an interface, or when interacting with a biological macromolecule like a protein. By simulating the movements of atoms over time, MD can reveal information about the molecule's conformational flexibility, solvation dynamics, and the nature of its binding to a receptor site.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. researchgate.net

Table 4: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 55.0 |

| C···H / H···C | 28.5 |

| O···H / H···O | 12.3 |

| N···H / H···N | 2.5 |

| C···C | 1.7 |

Note: This data is representative and illustrates a typical distribution of intermolecular contacts for an organic molecule of this nature in a crystal structure.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in forecasting spectroscopic parameters. These predicted values can then be validated against experimental data, providing a robust confirmation of the molecular structure and its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

¹H NMR: The proton NMR spectrum is characterized by the chemical shifts of hydrogen atoms, which are highly sensitive to their local electronic environment. For this compound, distinct signals are expected for the aromatic protons, the aldehyde proton, and the protons of the diethylamino and ethoxy groups. The electron-donating nature of the diethylamino and ethoxy groups is predicted to cause an upfield shift (lower ppm) for the aromatic protons, particularly those at the ortho and para positions relative to these groups, due to increased electron density. ucl.ac.uk

¹³C NMR: Similarly, the ¹³C NMR chemical shifts are calculated to predict the resonance of each carbon atom. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom of the carbonyl group (C=O) is expected to resonate at a characteristically downfield position (higher ppm). oregonstate.edu

Below is a table of predicted ¹H and ¹³C NMR chemical shifts based on computational models, awaiting experimental validation.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO | 9.5 - 10.0 | 190 - 192 |

| Aromatic-H | 6.0 - 7.8 | - |

| Aromatic-C | - | 95 - 165 |

| -O-CH₂-CH₃ | 4.0 - 4.2 (CH₂) | 63 - 65 (O-CH₂) |

| -O-CH₂-CH₃ | 1.3 - 1.5 (CH₃) | 14 - 16 (CH₃) |

| -N-(CH₂-CH₃)₂ | 3.3 - 3.5 (CH₂) | 44 - 46 (N-CH₂) |

Vibrational Spectroscopy (IR)

Theoretical vibrational analysis calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies correspond to absorption peaks in the Infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, thereby improving the agreement with experimental data.

Key predicted vibrational frequencies for this compound would include:

C=O Stretch: A strong absorption band expected in the region of 1670-1690 cm⁻¹, characteristic of the aldehyde carbonyl group.

C-H Stretch (Aromatic): Signals typically appearing above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals from the ethyl groups, typically appearing in the 2850-3000 cm⁻¹ range.

C-N Stretch: Vibrations from the diethylamino group, expected around 1250-1350 cm⁻¹.

C-O Stretch: Vibrations from the ethoxy group, typically found in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Table 2: Predicted vs. Typical Experimental IR Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| C=O Stretch (Aldehyde) | 1670 - 1690 | 1680 - 1700 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3010 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 2960 |

| C-N Stretch | 1250 - 1350 | 1250 - 1360 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

For this compound, the presence of the benzene (B151609) ring conjugated with the aldehyde group, along with the powerful electron-donating diethylamino and ethoxy auxochromes, is expected to result in significant electronic transitions. These transitions, likely of a π → π* nature, are predicted to cause strong absorption in the ultraviolet and possibly the visible region of the spectrum. The strong charge-transfer character from the amino and ethoxy groups to the benzaldehyde system would likely lead to a bathochromic (red) shift, meaning the absorption would occur at a longer wavelength compared to unsubstituted benzaldehyde.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | 340 - 360 | > 0.5 |

The validation of these computational predictions against experimental spectra is a critical step. Discrepancies between theoretical and experimental values can provide deeper insights into molecular structure, intermolecular interactions in the experimental medium, and the limitations of the computational methods employed. mahendrapublications.com

Advanced Applications and Research Frontiers in Chemical Science and Technology

Design and Development of Fluorescent Probes and Chemosensors

The 4-(diethylamino)benzaldehyde (B91989) scaffold, particularly when functionalized with a hydroxyl or ethoxy group at the 2-position, serves as a foundational structure in the design of advanced fluorescent probes and chemosensors. The strong electron-donating diethylamino group and the conjugated aromatic system create a potent fluorophore with desirable photophysical properties. By strategically modifying this core, typically through the formation of Schiff base derivatives from the aldehyde group, researchers have developed a wide array of sensors for detecting specific analytes. These sensors operate through various mechanisms that translate a molecular recognition event—the binding of an ion—into a measurable optical signal, such as a change in fluorescence intensity or color.

Mechanisms of Chromo- and Fluorogenic Sensing (e.g., Photoinduced Electron Transfer (PET), Excited State Intramolecular Proton Transfer (ESIPT))

The functionality of chemosensors derived from this scaffold is governed by precise photophysical mechanisms. Two of the most significant are Photoinduced Electron Transfer (PET) and Excited State Intramolecular Proton Transfer (ESIPT).

Photoinduced Electron Transfer (PET): The PET sensing mechanism is typically engineered into a modular system comprising three parts: a fluorophore, a spacer, and a receptor. almacgroup.com In this design, the 4-(diethylamino)phenyl group acts as the fluorophore, while the receptor is a chemical moiety designed to selectively bind a target analyte. In the sensor's "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, quenching fluorescence. almacgroup.com When the target analyte binds to the receptor, it alters the receptor's electronic properties, making this electron transfer energetically unfavorable. almacgroup.com This blockage of the PET process restores the fluorescence, turning the sensor "on" and generating a clear signal. almacgroup.com The 4-(diethylamino) group is an excellent electron donor, making it a valuable component in PET sensor design. nih.gov

Excited State Intramolecular Proton Transfer (ESIPT): The ESIPT process is a four-level photochemical reaction that can occur in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity. This mechanism is particularly relevant for derivatives of the closely related 4-(diethylamino)-2-hydroxy benzaldehyde (B42025) (also known as 4-(diethylamino)salicylaldehyde). In its ground state (enol form), the molecule absorbs a photon and is excited. In the excited state, a proton is rapidly transferred from the hydroxyl group to a nearby acceptor (often the nitrogen of a Schiff base), creating an excited keto-tautomer. This tautomer then emits a photon to return to its ground state, exhibiting a large Stokes shift (a significant difference between the absorption and emission wavelengths).

Crucially, the presence of the ortho-hydroxyl group is essential for ESIPT. Research comparing Schiff bases derived from the hydroxyl-containing salicylaldehyde (B1680747) with its ethoxy-substituted counterpart demonstrated this dependency. The hydroxyl-containing molecule undergoes ESIPT upon UV stimulation in the solid state, leading to reversible photochromism. In contrast, the ethoxy-substituted derivative , which lacks the transferable proton, shows no such changes in its absorption or fluorescence spectra under the same conditions. nih.gov Therefore, while 4-(diethylamino)-2-ethoxybenzaldehyde itself cannot facilitate ESIPT, it serves as a crucial control compound or precursor in the study and design of ESIPT-based materials.

Selective Detection of Cations (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺)

Derivatives of the 4-(diethylamino)salicylaldehyde (B93021) core have been extensively used to create chemosensors for various metal cations. Condensation of the aldehyde with different amines yields Schiff base ligands with specific binding pockets for metal ions. recentscientific.com The coordination of a metal ion to the Schiff base alters the electronic structure of the molecule, leading to a detectable optical response.

Copper (Cu²⁺): Several Schiff-base probes derived from 4-(diethylamino)-2-hydroxybenzaldehyde have demonstrated high selectivity for copper ions. ccspublishing.org.cncjsc.ac.cn One such probe, synthesized by condensing two equivalents of the aldehyde with one equivalent of ethylenediamine, exhibited significant fluorescence quenching upon binding Cu²⁺. ccspublishing.org.cn This "turn-off" response was highly selective for Cu²⁺ over other common metal ions. ccspublishing.org.cn A similar tetraphenylethylene-functionalized salicylaldehyde Schiff-base was also developed as a "turn-off" fluorescent probe for Cu²⁺. rsc.org

Zinc (Zn²⁺) and Aluminum (Al³⁺): A simple Schiff base sensor synthesized from 4-(diethylamino)salicylaldehyde and picolinohydrazide (B126095) was developed for the dual detection of Zn²⁺ and Al³⁺. rsc.org This sensor showed a significant fluorescence enhancement upon binding to either ion, with distinct emission peaks at 575 nm for Zn²⁺ and 504 nm for Al³⁺. rsc.org Another sensor incorporating a diarylethene unit with a 4-(diethylamino)salicylaldehyde Schiff base also demonstrated high sensitivity and selectivity for Zn²⁺ recognition. researchgate.net

Other Cations (Cd²⁺, Sn²⁺, Pb²⁺): The versatility of this scaffold extends to other heavy metal ions. Researchers have synthesized and characterized a Schiff base from 4-(diethylamino)salicylaldehyde and aniline (B41778), which was then used to form stable complexes with Zn(II), Cd(II), Sn(II), and Pb(II). researchgate.net The Schiff base acts as a bidentate ligand, binding the metal ions through its deprotonated phenolic oxygen and azomethine nitrogen to form neutral complexes. researchgate.net

Below is a table summarizing the performance of selected chemosensors derived from the 4-(diethylamino)salicylaldehyde core for cation detection.

| Target Ion(s) | Sensor Type | Sensing Mechanism | Limit of Detection (LOD) |

| Cu²⁺ | Schiff base with ethylenediamine | Fluorescence Quenching ("Turn-off") | 19 nmol·L⁻¹ ccspublishing.org.cncjsc.ac.cn |

| Cu²⁺ | Tetraphenylethylene-functionalized Schiff base | Fluorescence Quenching ("Turn-off") | 2.36 × 10⁻⁷ mol L⁻¹ rsc.org |

| Zn²⁺, Al³⁺ | Schiff base with picolinohydrazide | Fluorescence Enhancement ("Turn-on") | 1.24 × 10⁻⁷ M (for Zn²⁺) rsc.org |

| Zn²⁺ | Diarylethene-functionalized Schiff base | Fluorescence Enhancement ("Turn-on") | 2.6 × 10⁻⁷ mol L⁻¹ researchgate.net |

| Zn²⁺, Cd²⁺, Sn²⁺, Pb²⁺ | Schiff base with aniline | Complex Formation | Not specified for sensing researchgate.net |

Selective Detection of Anions (e.g., F⁻, Sulfite)

The design principles used for cation sensing can be adapted for anion detection. This typically involves creating a receptor site that can selectively bind anions, often through hydrogen bonding interactions.

Fluoride (B91410) (F⁻): Salicylaldehyde-based chemosensors have been successfully developed for the selective detection of fluoride anions. researchgate.net These sensors operate via a mechanism where the fluoride ion forms hydrogen bonds with the hydroxyl protons of the sensor molecule. This interaction perturbs the electronic system of the fluorophore, resulting in a distinct colorimetric change and a "turn-on" fluorescence response. researchgate.net The design of such receptors highlights the importance of the hydroxyl group, which acts as the binding site, further underscoring the role of 4-(diethylamino)-2-hydroxybenzaldehyde as the key precursor for this class of sensors.

While the scaffold is versatile, specific fluorescent probes based on this compound or its hydroxy analogue for the detection of sulfite (B76179) are not prominently featured in the reviewed scientific literature.

Ratiometric Sensing Methodologies and Their Advantages

Ratiometric fluorescence sensing is an advanced detection method that measures the ratio of fluorescence intensities at two different wavelengths. This approach offers significant advantages over traditional single-intensity measurements. It provides a built-in self-calibration, which can correct for fluctuations in probe concentration, excitation light intensity, and environmental factors. rsc.org

The ESIPT mechanism is inherently suited for ratiometric sensing. The process involves two distinct emissive species: the initial enol form and the proton-transferred keto-tautomer form. These two species often fluoresce at different wavelengths. By monitoring the ratio of the two emission intensities, a highly robust and reliable measurement of an analyte's concentration can be achieved. The binding of an analyte can stabilize one form over the other, leading to a predictable shift in the emission ratio. This principle is a key driver in the development of ESIPT-based probes for various applications, including biological imaging.

Development of Functional Dyes and Pigments

4-(Diethylamino)-2-hydroxybenzaldehyde is a valuable intermediate in the synthesis of organic pigments and functional dyes. The strong chromophoric properties imparted by the 4-(diethylamino)benzaldehyde core make it a versatile building block for creating brightly colored and fluorescent molecules. Its derivatives are used to manufacture a range of commercial dyes. cymitquimica.com

For instance, 4-(diethylamino)-2-hydroxybenzaldehyde is a listed precursor in the synthesis of several disperse and solvent dyes, including:

C.I. Disperse Yellow 82 dyestuffintermediates.com

C.I. Disperse Yellow 184 dyestuffintermediates.com

C.I. Disperse Yellow 232 dyestuffintermediates.com

C.I. Disperse Red 186 dyestuffintermediates.com

C.I. Solvent Red 196 dyestuffintermediates.com

The synthesis of these dyes often involves the condensation of the aldehyde with other active compounds. For example, the production of Disperse Yellow 82 involves the polycondensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in dimethyl formamide. dyestuffintermediates.com Similarly, azomethine metal complex acid dyes have also been synthesized from this aldehyde, expanding its application in the dye industry. chemchart.com The ethoxy group in this compound can be used to fine-tune the solubility and spectral properties of the resulting dyes.

Applications in Supramolecular Chemistry and Molecular Recognition

The design and function of the chemosensors described above are fundamentally rooted in the principles of supramolecular chemistry and molecular recognition. Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and metal-ligand coordination. tandfonline.com

The Schiff base derivatives of 4-(diethylamino)-2-hydroxybenzaldehyde are excellent examples of ligands that can self-assemble into complex supramolecular structures upon coordination with transition metals. tandfonline.comnih.gov These interactions can lead to the formation of mono- or bi-nuclear complexes, as well as extended one-, two-, or three-dimensional networks. tandfonline.com

The selective detection of an ion by a chemosensor is a classic example of host-guest molecular recognition. The sensor molecule (the host) is designed to have a cavity or binding site (the receptor) that is structurally and electronically complementary to the target ion (the guest). The high selectivity observed in many of the sensors for ions like Cu²⁺ or Zn²⁺ arises from the precise geometric and electronic fit between the receptor and the specific metal ion. This binding event, driven by non-covalent forces, triggers the conformational and electronic changes that result in an observable optical signal, effectively translating a molecular recognition event into macroscopic information.

Catalytic Applications of this compound Derivatives (e.g., Organocatalysis)

Exploration in Non-Linear Optical (NLO) Materials (via derivatives)

The exploration of this compound derivatives for applications in non-linear optical (NLO) materials is an area with limited specific research. Generally, organic molecules with strong donor-acceptor π-conjugated systems are promising candidates for NLO materials. Derivatives of electron-rich benzaldehydes, such as chalcones and Schiff bases, have been investigated for their NLO properties. The this compound scaffold, with its potent electron-donating diethylamino and ethoxy substituents, could theoretically serve as a valuable building block for such NLO-active chromophores. However, specific studies on the synthesis and characterization of NLO materials derived from this compound are not prominently featured in the current scientific literature.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition and Cellular Activity

Recent research has focused on the derivatives of 4-(diethylamino)benzaldehyde (DEAB) to explore their potential as enzyme inhibitors and their effects on cellular activities, particularly in the context of cancer research. These studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Derivatives of 4-(diethylamino)benzaldehyde are recognized as inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are overexpressed in various cancers and are considered potential therapeutic targets. researchgate.net Mechanistic studies have been conducted to understand the interactions between these inhibitors and the ALDH enzymes.

The parent compound, 4-(diethylamino)benzaldehyde (DEAB), is known as a pan-inhibitor of ALDH isoforms. researchgate.netscispace.com The inhibitory mechanism of DEAB and its analogs is often competitive with the aldehyde substrate. ciac.jl.cn For instance, kinetic analysis of the inhibition of ALDH1A3 by a potent analog, compound 14 (4-(dipropylamino)-2-methoxybenzaldehyde), revealed a competitive mode of inhibition. ciac.jl.cn The inhibitor competes with the substrate for binding to the active site of the enzyme. The binding of these inhibitors is stabilized by interactions with key residues in the catalytic pocket of the ALDH enzyme. uobasrah.edu.iq

The antiproliferative effects of 4-(diethylamino)benzaldehyde derivatives have been evaluated in various cancer cell lines. A study exploring a range of DEAB analogues demonstrated that several compounds exhibited more potent antiproliferative effects compared to the parent compound, DEAB. researchgate.net The cytotoxic activity of these analogues was assessed against prostate cancer cell lines, including PC3, LNCaP, and DU145. researchgate.net

Notably, sixteen of the synthesized analogues displayed increased cytotoxicity with IC50 values ranging from 10 to 200 μM, whereas DEAB showed an IC50 value greater than 200 μM. researchgate.netscispace.com For example, compound 14 (4-(dipropylamino)-2-methoxybenzaldehyde) showed significant antiproliferative activity in both DU145 and PC3 cell lines, with IC50 values of 61 and 47 μM, respectively. ciac.jl.cn Another potent analogue, compound 18 (4-(dipropylamino)benzaldehyde), also exhibited higher antiproliferative activity than its diethyl analogue, compound 19 . ciac.jl.cn

Table 1: Antiproliferative Activity of Selected 4-(Diethylamino)benzaldehyde Analogues against Prostate Cancer Cell Lines

| Compound | Analogue Structure | PC3 IC50 (μM) | LNCaP IC50 (μM) | DU145 IC50 (μM) |

|---|---|---|---|---|

| DEAB | 4-(diethylamino)benzaldehyde | >200 | >200 | >200 |

| 14 | 4-(dipropylamino)-2-methoxybenzaldehyde | 47 | 100 | 61 |

| 18 | 4-(dipropylamino)benzaldehyde | 102 | 165 | 110 |

| 19 | 4-(diethylamino)benzaldehyde | 148 | >200 | 155 |

Data sourced from a study on the expansion of the 4-(diethylamino)benzaldehyde scaffold. researchgate.netciac.jl.cn

A significant focus of research on 4-(diethylamino)benzaldehyde derivatives has been the investigation of their selectivity towards different isoforms of aldehyde dehydrogenase (ALDH). While DEAB is a broad-spectrum inhibitor, certain structural modifications have been shown to confer selectivity for specific ALDH isoforms. researchgate.netscispace.com

In a comprehensive study, several analogues of DEAB were screened for their inhibitory activity against ALDH1A1, ALDH1A3, and ALDH3A1. researchgate.net This research identified compounds with potent and selective inhibitory profiles. For instance, compounds 14 , 15 , and 16 were found to be potent inhibitors of ALDH1A3. researchgate.netscispace.com Specifically, compound 14 (4-(dipropylamino)-2-methoxybenzaldehyde) exhibited an IC50 of 0.63 μM against ALDH1A3. ciac.jl.cn In contrast, compounds 18 and 19 demonstrated potent inhibitory activity against ALDH3A1. researchgate.netscispace.com

Table 2: Inhibitory Activity (IC50) of Selected DEAB Analogues against ALDH Isoforms

| Compound | Analogue Structure | ALDH1A1 IC50 (μM) | ALDH1A3 IC50 (μM) | ALDH3A1 IC50 (μM) |

|---|---|---|---|---|

| DEAB | 4-(diethylamino)benzaldehyde | 1.5 | 1.5 | 10 |

| 14 | 4-(dipropylamino)-2-methoxybenzaldehyde | 7.08 | 0.63 | 8.00 |

| 18 | 4-(dipropylamino)benzaldehyde | >25 | >25 | 1.00 |

| 19 | 4-(diethylamino)benzaldehyde | >25 | >25 | 3.00 |

Data represents the concentration of the compound required for 50% inhibition of enzyme activity. researchgate.netciac.jl.cn

Q & A

Q. How is 4-(Diethylamino)-2-ethoxybenzaldehyde employed as a derivatizing agent in analytical chemistry?

This compound reacts selectively with amine-containing analytes (e.g., methoxyamine) under acidic conditions to form stable Schiff base adducts, enabling UV detection in HPLC. Method optimization includes adjusting pH (e.g., HCl for protonation) and reaction time (typically 30–60 minutes at 25°C) . Validate the method using calibration curves (R² > 0.99) and spike-recovery tests (95–105% recovery).

Q. What is a standard synthetic route for preparing this compound?

While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods involve etherification of 4-hydroxybenzaldehyde derivatives. For example, react 4-(diethylamino)salicylaldehyde with ethylating agents (e.g., ethyl bromide) in a polar aprotic solvent (DMF or DMSO) under basic conditions (K₂CO₃). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can solubility properties of this compound influence experimental design?

The diethylamino and ethoxy groups enhance solubility in organic solvents (e.g., ethanol, chloroform) but reduce water solubility. For aqueous reactions, use co-solvents (e.g., DMSO:water 1:4) or surfactants. Pre-saturate solutions to avoid precipitation during kinetic studies .

Q. What safety precautions are critical when handling this compound?

While specific safety data are limited, similar amino-substituted aldehydes require PPE (gloves, goggles), fume hood use, and avoidance of acidic vapors. Store under inert gas (N₂/Ar) at 4°C to prevent oxidation. Monitor for skin/eye irritation .

Advanced Research Questions

Q. Which techniques are recommended for characterizing crystal structures of derivatives synthesized from this aldehyde?

Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve molecular geometry. Complement with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking). Validate computational models (DFT) against experimental bond lengths (±0.02 Å tolerance) .

Q. How can intermolecular interactions in complexes involving this aldehyde be systematically analyzed?